ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate
Description
This compound is an indole derivative with a methoxy group at position 5, an ethoxycarbonyl group at position 2, and a (dimethylamino)methyleneamino substituent at position 2. It is cataloged under CAS 1217885-74-9 and MDL MFCD15146535, indicating its use in specialized chemical synthesis or pharmaceutical research .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(dimethylaminomethylideneamino)-5-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-5-21-15(19)14-13(16-9-18(2)3)11-8-10(20-4)6-7-12(11)17-14/h6-9,17H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGGVJCJRUVVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate generally involves a multi-step process:
Formation of the Indole Core: : This step can involve the Fischer indole synthesis or other methods like Bartoli indole synthesis. Reaction conditions often include acidic or basic environments, high temperatures, and specific catalysts.
Introduction of Substituents: : The dimethylamino group and methoxy group are introduced through specific reagents and conditions, often involving protection-deprotection strategies to ensure selective functionalization.
Esterification: : The carboxyl group is esterified using ethanol in the presence of acid catalysts like sulfuric acid or by employing esterification agents such as thionyl chloride followed by ethanol.
Industrial Production Methods
On an industrial scale, the preparation involves:
Optimization of reaction conditions to increase yield and purity.
Use of continuous flow reactors to control reaction parameters precisely.
Implementation of green chemistry principles to minimize waste and use environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride, which reduce the ester group to an alcohol.
Substitution: : The compound can participate in nucleophilic substitution reactions where the dimethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Alkyl halides in the presence of base.
Major Products
Oxidation: : Oxidized indole derivatives.
Reduction: : Alcohol derivatives of the indole ester.
Substitution: : Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate has significant applications in:
Chemistry: : As a building block for the synthesis of complex organic molecules.
Biology: : As a probe in biochemical assays due to its potential interactions with biological macromolecules.
Medicine: : Exploration of its pharmacological properties for potential therapeutic effects.
Industry: : Utilized in the development of materials with specific properties.
Mechanism of Action
The compound's effects are exerted through its interaction with specific molecular targets such as enzymes or receptors. The methoxy and dimethylamino groups play crucial roles in binding interactions, influencing the compound's activity and selectivity. Pathways involved often include modulation of signaling cascades or inhibition of specific enzymes.
Comparison with Similar Compounds
Methyl 3-{[(1E)-(Dimethylamino)Methylene]Amino}-5-Methyl-1H-Indole-2-Carboxylate
- Molecular Formula : C₁₄H₁₇N₃O₂
- Molecular Weight : 259.31 g/mol
- Key Differences :
- Substituent at Position 5 : Methyl group instead of methoxy.
- Ester Group : Methyl ester (vs. ethyl ester in the target compound).
- The methyl ester may confer lower steric hindrance but reduced hydrolytic stability relative to ethyl esters .
Methyl 3-Amino-5-Methoxy-1H-Indole-2-Carboxylate
- Molecular Formula : C₁₁H₁₂N₂O₃
- Molecular Weight : 220.22 g/mol
- Key Differences: Substituent at Position 3: Free amino group instead of (dimethylamino)methyleneamino.
- Implications: The absence of the dimethylamino-methylene group eliminates conjugation with the indole ring, reducing planarity and altering UV absorption profiles . The free amino group increases polarity, enhancing aqueous solubility but reducing lipid membrane permeability .
Ethyl 3-[2-(Dimethylamino)Ethyl]-1H-Indole-5-Carboxylate
- Molecular Formula : C₁₅H₂₀N₂O₂
- Molecular Weight : 260.33 g/mol
- Key Differences: Substituent at Position 3: A dimethylaminoethyl chain instead of the dimethylamino-methyleneamino group. Ester Position: Carboxylate at position 5 (vs. position 2 in the target compound).
- The carboxylate at position 5 may alter regioselectivity in electrophilic substitution reactions .
Ethyl 2-{[(Dimethylamino)Methylene]Amino}-1,3-Thiazole-5-Carboxylate
- Molecular Formula : C₉H₁₃N₃O₂S
- Molecular Weight : 227.28 g/mol
- Key Differences :
- Core Structure : Thiazole ring (vs. indole).
- Substituent Position : Functional groups at positions 2 and 5 of the thiazole.
- Implications: The thiazole core lacks the aromatic π-system of indole, reducing fluorescence properties but increasing metabolic stability . The dimethylamino-methyleneamino group at position 2 may act as a chelating site for metal catalysts in coordination chemistry .
Biological Activity
Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate, a compound with the molecular formula C14H17N3O2, has garnered attention for its potential biological activities, particularly its antimicrobial properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C14H17N3O2
- Molar Mass : 259.3 g/mol
- CAS Number : 1217885-74-9
- Density : 1.17 g/cm³ (predicted)
- Boiling Point : 451.1 °C (predicted)
- pKa : 15.28 (predicted)
- Hazard Classification : Irritant
Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. A study evaluating various synthesized indole derivatives found that many exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study Findings
A notable study demonstrated the antimicrobial efficacy of several indole derivatives, including those structurally similar to this compound:
| Compound | Bacteria Tested | MIC (µM) | MBC (µM) |
|---|---|---|---|
| Compound 5d | S. aureus | 37.9 | 57.8 |
| Compound 5g | E. coli | 43.0 | 86.0 |
| Ethyl Indole Derivative | P. aeruginosa | 248–372 | 372–1240 |
The most active compounds exhibited lower minimal inhibitory concentrations (MIC) compared to traditional antibiotics like ampicillin, indicating their potential as effective antibacterial agents .
The proposed mechanism for the antimicrobial activity of this compound class involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the indole moiety is believed to play a crucial role in enhancing the lipophilicity of these compounds, facilitating their penetration into bacterial cells .
Cytotoxicity and Selectivity
While evaluating the biological activity, it is crucial to consider cytotoxicity against human cell lines. The most active compounds derived from this compound exhibited low cytotoxicity against HEK-293 human embryonic kidney cells, suggesting a favorable selectivity index for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
